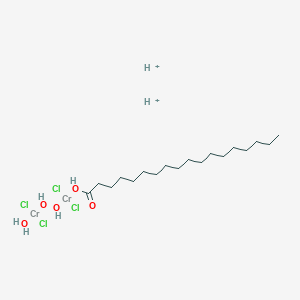
Dihydrogen tetrachloro-mu-hydroxydihydroxy(mu-stearato)dichromate(2-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihydrogen tetrachloro-mu-hydroxydihydroxy(mu-stearato)dichromate(2-) is a complex chemical compound with the molecular formula C18H42Cl4Cr2O5+2 It is known for its unique structure, which includes chromium atoms coordinated with stearate and hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dihydrogen tetrachloro-mu-hydroxydihydroxy(mu-stearato)dichromate(2-) typically involves the reaction of chromium chloride with stearic acid in the presence of hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{CrCl}3 + \text{C}{18}\text{H}_{36}\text{O}_2 + \text{H}2\text{O}2 \rightarrow \text{C}{18}\text{H}{42}\text{Cl}_4\text{Cr}_2\text{O}_5 + 2\text{HCl} ]
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. The reaction is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.
化学反应分析
Types of Reactions
Dihydrogen tetrachloro-mu-hydroxydihydroxy(mu-stearato)dichromate(2-) undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of organic substrates.
Reduction: Under certain conditions, it can be reduced to lower oxidation states of chromium.
Substitution: The chloride and hydroxyl groups can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be carried out using various organic or inorganic ligands.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized organic compounds, while reduction reactions may produce lower oxidation state chromium complexes.
科学研究应用
Dihydrogen tetrachloro-mu-hydroxydihydroxy(mu-stearato)dichromate(2-) has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and as an oxidizing agent in various chemical reactions.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.
作用机制
The mechanism by which dihydrogen tetrachloro-mu-hydroxydihydroxy(mu-stearato)dichromate(2-) exerts its effects involves its ability to coordinate with various substrates. The chromium centers can undergo redox reactions, facilitating the transfer of electrons. The stearate and hydroxyl groups play a role in stabilizing the complex and enhancing its reactivity. Molecular targets and pathways involved include interactions with organic molecules and potential binding to biological macromolecules.
相似化合物的比较
Similar Compounds
Chromium(III) stearate: Similar in structure but lacks the tetrachloro and hydroxyl groups.
Chromium(III) chloride: A simpler chromium compound without the stearate ligand.
Chromium(III) hydroxide: Contains hydroxyl groups but lacks the stearate and chloride ligands.
Uniqueness
Dihydrogen tetrachloro-mu-hydroxydihydroxy(mu-stearato)dichromate(2-) is unique due to its combination of stearate, chloride, and hydroxyl ligands, which confer distinct chemical properties
属性
CAS 编号 |
29632-23-3 |
|---|---|
分子式 |
C18H42Cl4Cr2O5+2 |
分子量 |
584.3 g/mol |
IUPAC 名称 |
dichlorochromium;hydrogen peroxide;hydron;octadecanoic acid;hydrate |
InChI |
InChI=1S/C18H36O2.4ClH.2Cr.H2O2.H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;;;;;;1-2;/h2-17H2,1H3,(H,19,20);4*1H;;;1-2H;1H2/q;;;;;2*+2;;/p-2 |
InChI 键 |
CDBPADTYVQPJPQ-UHFFFAOYSA-L |
规范 SMILES |
[H+].[H+].CCCCCCCCCCCCCCCCCC(=O)O.O.OO.Cl[Cr]Cl.Cl[Cr]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


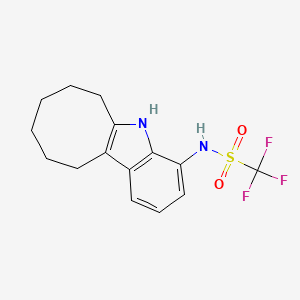
![N'-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-3,5-dinitrobenzohydrazide](/img/structure/B12752136.png)

![N-[2-(diethylamino)ethyl]-2-(2,4,6-trimethylphenoxy)acetamide;hydrochloride](/img/structure/B12752142.png)
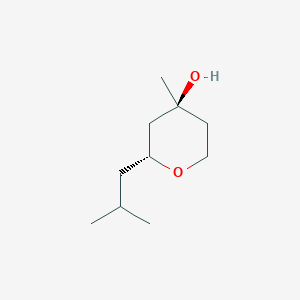
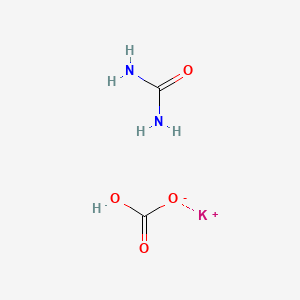
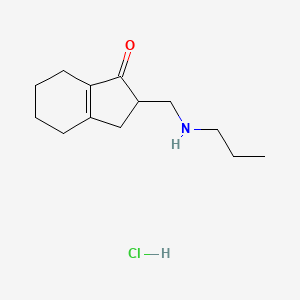

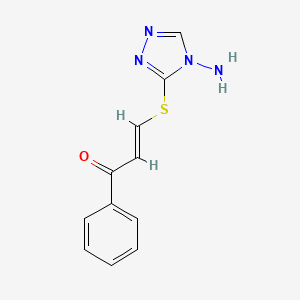
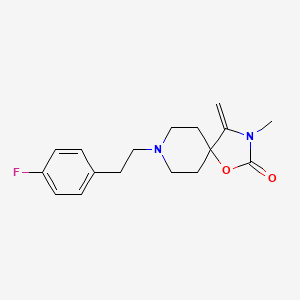
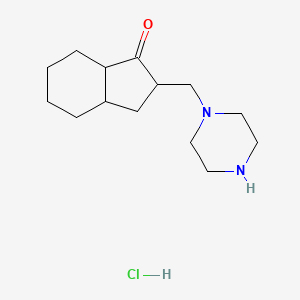
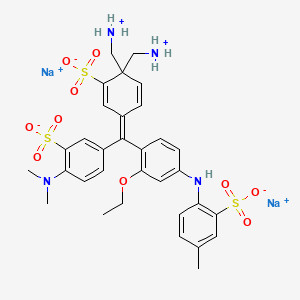
![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(9-ethyl-1-methyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)-heptylcarbamic acid](/img/structure/B12752189.png)

